

High-Purity 1-Bromo-4-butylbenzene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Bromo-4-butylbenzene**

Cat. No.: **B1268048**

[Get Quote](#)

For researchers, scientists, and drug development professionals, high-purity **1-Bromo-4-butylbenzene** is a key building block in the synthesis of complex organic molecules. This technical guide provides an in-depth overview of its commercial availability, key specifications, and detailed experimental protocols for its application in common organic reactions.

Commercial Availability and Specifications

High-purity **1-Bromo-4-butylbenzene** is available from several commercial suppliers. The purity and physical properties can vary slightly between suppliers and batches. The following tables summarize the available quantitative data from prominent chemical suppliers.

Table 1: Commercial Suppliers of High-Purity **1-Bromo-4-butylbenzene**

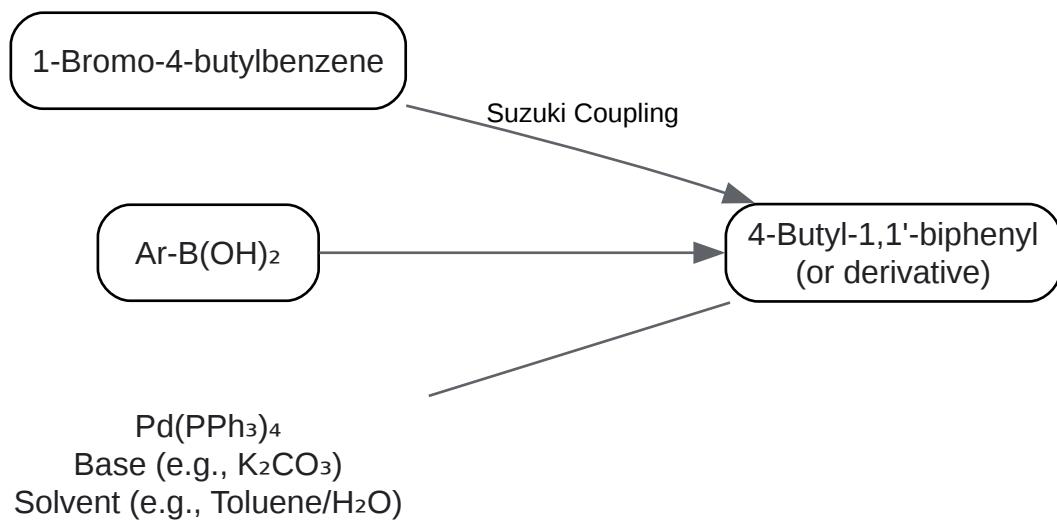
Supplier	Product Number	Purity	CAS Number
Sigma-Aldrich	335762	97%	41492-05-1
Thermo Scientific Chemicals	B23979	98%	41492-05-1[1]
Accela Chembio Inc	AC-3551	≥97%	41492-05-1
J&K Scientific	252785	97%	41492-05-1[2]
Santa Cruz Biotechnology	sc-224075	-	41492-05-1

Table 2: Physical and Chemical Properties of **1-Bromo-4-butylbenzene**

Property	Value	Source
Molecular Formula	$C_{10}H_{13}Br$	
Molecular Weight	213.11 g/mol	
Appearance	Colorless to pale yellow liquid	[1]
Density	1.208 g/mL at 25 °C	
Boiling Point	118-120 °C at 15 mmHg	-
Refractive Index (n ₂₀ /D)	1.530	
Flash Point	108 °C (closed cup)	

Table 3: Representative Certificate of Analysis Data (Sigma-Aldrich, Lot# BCBT3113)

Test	Specification	Result
Purity (GC)	≥ 97.0 %	99.2 %
Refractive Index (20/D)	1.5290 - 1.5330	1.5310
Infrared Spectrum	Conforms to Structure	Conforms


Experimental Protocols

1-Bromo-4-butylbenzene is a versatile reagent in a variety of palladium-catalyzed cross-coupling reactions and for the formation of Grignard reagents. The following are detailed experimental protocols for its use in Suzuki-Miyaura coupling, Grignard reagent formation, the Heck reaction, and the Sonogashira coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The following is a representative protocol for the coupling of **1-Bromo-4-butylbenzene** with an arylboronic acid.

Reaction Scheme:

[Click to download full resolution via product page](#)

Suzuki-Miyaura Coupling of 1-Bromo-4-butylbenzene.

Materials:

- **1-Bromo-4-butylbenzene** (1.0 mmol, 213 mg)
- Arylboronic acid (1.2 mmol)
- Palladium(0) tetrakis(triphenylphosphine) (0.03 mmol, 35 mg)
- Potassium carbonate (2.0 mmol, 276 mg)
- Toluene (5 mL)
- Water (1 mL)
- Nitrogen or Argon gas
- Standard laboratory glassware (round-bottom flask, condenser, etc.)


Procedure:

- To a dry round-bottom flask, add **1-Bromo-4-butylbenzene**, the arylboronic acid, and potassium carbonate.
- Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
- Under a positive pressure of inert gas, add the palladium catalyst.
- Add the degassed toluene and water to the flask.
- Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
- Wash the organic layer with water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Grignard Reagent Formation and Reaction

Grignard reagents are potent nucleophiles used to form new carbon-carbon bonds.

Reaction Scheme:

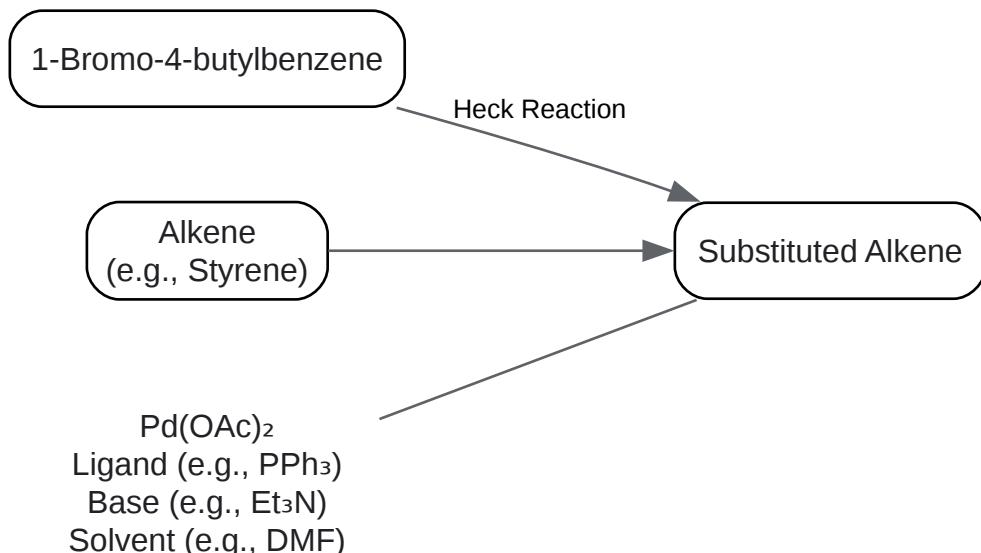
[Click to download full resolution via product page](#)

Formation and Reaction of 4-Butylphenylmagnesium bromide.

Materials:

- **1-Bromo-4-butylbenzene** (10 mmol, 2.13 g)
- Magnesium turnings (12 mmol, 292 mg)
- Anhydrous diethyl ether (20 mL)
- Iodine crystal (optional, for initiation)
- Electrophile (e.g., aldehyde or ketone, 10 mmol)
- Saturated aqueous ammonium chloride solution
- Standard, flame-dried laboratory glassware

Procedure:


- Place the magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

- Add a small crystal of iodine if necessary to initiate the reaction.
- In the dropping funnel, dissolve **1-Bromo-4-butylbenzene** in anhydrous diethyl ether.
- Add a small portion of the bromide solution to the magnesium turnings. The reaction should start, as indicated by bubbling and a cloudy appearance. If it does not start, gentle warming may be applied.
- Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
- Cool the reaction mixture to 0 °C and add the electrophile dropwise.
- After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.
- Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
- Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure and purify the product by column chromatography or distillation.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[\[3\]](#)[\[4\]](#)

Reaction Scheme:

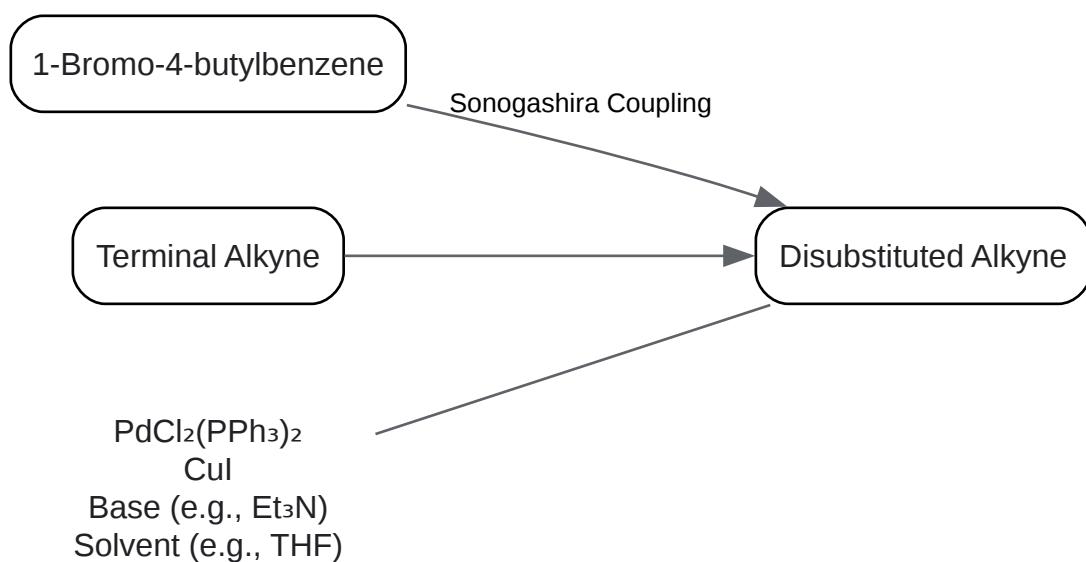
[Click to download full resolution via product page](#)

Heck Reaction of **1-Bromo-4-butylbenzene**.

Materials:

- **1-Bromo-4-butylbenzene** (1.0 mmol, 213 mg)
- Alkene (e.g., styrene, 1.2 mmol)
- Palladium(II) acetate (0.02 mmol, 4.5 mg)
- Triphenylphosphine (0.04 mmol, 10.5 mg)
- Triethylamine (1.5 mmol, 0.21 mL)
- Anhydrous N,N-dimethylformamide (DMF) (5 mL)
- Nitrogen or Argon gas

Procedure:


- To a dry round-bottom flask, add **1-Bromo-4-butylbenzene**, palladium(II) acetate, and triphenylphosphine.

- Evacuate and backfill the flask with an inert gas.
- Add anhydrous DMF, the alkene, and triethylamine via syringe.
- Heat the reaction mixture to 100-120 °C and stir for 8-24 hours.
- Cool the mixture to room temperature, dilute with diethyl ether, and wash with water and brine.
- Dry the organic layer, concentrate, and purify the product by column chromatography.[\[3\]](#)

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[\[5\]](#)[\[6\]](#)

Reaction Scheme:

[Click to download full resolution via product page](#)

Sonogashira Coupling of **1-Bromo-4-butylbenzene**.

Materials:

- **1-Bromo-4-butylbenzene** (1.0 mmol, 213 mg)

- Terminal alkyne (1.2 mmol)
- Bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 21 mg)
- Copper(I) iodide (0.05 mmol, 9.5 mg)
- Triethylamine (3.0 mmol, 0.42 mL)
- Anhydrous tetrahydrofuran (THF) (10 mL)
- Nitrogen or Argon gas

Procedure:

- To a dry Schlenk flask, add **1-Bromo-4-butylbenzene**, the palladium catalyst, and copper(I) iodide.
- Evacuate and backfill the flask with an inert gas.
- Add anhydrous THF and triethylamine via syringe.
- Add the terminal alkyne dropwise to the stirring solution.
- Stir the reaction mixture at room temperature or gentle heating (50-70 °C) and monitor by TLC.
- Once complete, quench the reaction with saturated aqueous ammonium chloride.
- Extract the product with an organic solvent, wash, dry, and concentrate.
- Purify the crude product by column chromatography.[\[5\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Bromo-4-n-butylbenzene, 98% | Fisher Scientific [fishersci.ca]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [High-Purity 1-Bromo-4-butylbenzene: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1268048#commercial-suppliers-of-high-purity-1-bromo-4-butylbenzene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com